molecular formula C15H20ClNO2 B2398051 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide CAS No. 1397188-44-1

2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide

Cat. No. B2398051
CAS RN: 1397188-44-1
M. Wt: 281.78
InChI Key: QYATXJNJKDBJSA-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CCMA and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CCMA is not fully understood. However, it has been hypothesized that CCMA exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, CCMA may reduce the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
CCMA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. CCMA has also been found to reduce the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. Additionally, CCMA has been found to increase the production of anti-inflammatory cytokines, such as interleukin-10.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CCMA in lab experiments is its high purity and stability. CCMA has been synthesized using optimized methods, which ensures that the product is of high purity and free from impurities. Additionally, CCMA has been found to be stable under various conditions, which makes it suitable for use in lab experiments. However, one of the limitations of using CCMA in lab experiments is its high cost. CCMA is a relatively expensive compound, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on CCMA. One potential direction is to study the effects of CCMA on other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to study the effects of CCMA on other types of cancer, such as breast cancer and lung cancer. Additionally, future research could focus on developing more cost-effective methods for synthesizing CCMA, which would make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of CCMA involves the reaction of 4-hydroxy-2-methylbenzoic acid with cyclopentylmethylamine, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting product is then treated with 2-chloroacetyl chloride to yield CCMA. This method has been optimized to produce high yields of CCMA with high purity.

Scientific Research Applications

CCMA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. CCMA has also been shown to have potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, CCMA has been found to have potential as a treatment for Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

properties

IUPAC Name

2-chloro-N-(cyclopentylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-11-8-13(18)6-7-14(11)17(15(19)9-16)10-12-4-2-3-5-12/h6-8,12,18H,2-5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYATXJNJKDBJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)N(CC2CCCC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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